molecular formula C20H17FNOP B14187446 N-[1-(4-Fluorophenyl)ethylidene]-P,P-diphenylphosphinic amide CAS No. 905458-52-8

N-[1-(4-Fluorophenyl)ethylidene]-P,P-diphenylphosphinic amide

Cat. No.: B14187446
CAS No.: 905458-52-8
M. Wt: 337.3 g/mol
InChI Key: MVVSEPONJMNIRW-UHFFFAOYSA-N
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Description

N-[1-(4-Fluorophenyl)ethylidene]-P,P-diphenylphosphinic amide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorophenyl group, an ethylidene linkage, and a diphenylphosphinic amide moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-Fluorophenyl)ethylidene]-P,P-diphenylphosphinic amide typically involves the reaction of 4-fluoroacetophenone with diphenylphosphinic chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-Fluorophenyl)ethylidene]-P,P-diphenylphosphinic amide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding phosphinic acid derivatives.

    Reduction: Formation of the reduced amide or alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives with various nucleophiles.

Scientific Research Applications

N-[1-(4-Fluorophenyl)ethylidene]-P,P-diphenylphosphinic amide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other functional compounds.

Mechanism of Action

The mechanism of action of N-[1-(4-Fluorophenyl)ethylidene]-P,P-diphenylphosphinic amide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-Fluorophenyl)ethylidene]benzohydrazide
  • N-[1-(4-Fluorophenyl)ethylidene]-2-(2-thienyl)acetohydrazide

Uniqueness

N-[1-(4-Fluorophenyl)ethylidene]-P,P-diphenylphosphinic amide stands out due to its unique combination of a fluorophenyl group and a diphenylphosphinic amide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

905458-52-8

Molecular Formula

C20H17FNOP

Molecular Weight

337.3 g/mol

IUPAC Name

N-diphenylphosphoryl-1-(4-fluorophenyl)ethanimine

InChI

InChI=1S/C20H17FNOP/c1-16(17-12-14-18(21)15-13-17)22-24(23,19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-15H,1H3

InChI Key

MVVSEPONJMNIRW-UHFFFAOYSA-N

Canonical SMILES

CC(=NP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=C(C=C3)F

Origin of Product

United States

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